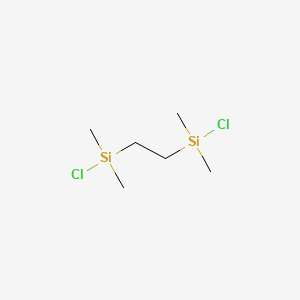
1,2-双(氯二甲基硅基)乙烷
概览
描述
1,2-Bis(chlorodimethylsilyl)ethane is a transparent low melting solid . It is used as a protecting reagent for primary amines . It also finds applications in the medicine field, electronics industry, and polymer material .
Molecular Structure Analysis
The molecular formula of 1,2-Bis(chlorodimethylsilyl)ethane is C6H16Cl2Si2 . The compound consists of two chlorodimethylsilyl groups attached to an ethane backbone .Physical And Chemical Properties Analysis
1,2-Bis(chlorodimethylsilyl)ethane is a transparent low melting solid with a melting point of 36–41°C and a boiling point of 198°C/734 mmHg .科研应用
合成含硅大环过氧化物
1,2-双(氯二甲基硅基)乙烷在合成含硅环状过氧化物中起着重要作用。这些化合物可以在其环中含有不同数量的硅原子,通过与双(过氧化氢基)烷的反应制备,并在常温条件下表现出稳定性。这些环状过氧化物通过NMR光谱、X射线衍射和高分辨质谱等方法表征,其产率在77%至95%之间,突显了它们的高效合成(Arzumanyan et al., 2014)。
有机金属化合物的开发
在有机金属化学中,1,2-双(氯二甲基硅基)乙烷被用于制备各种有机金属化合物。例如,它与不同的格氏试剂发生反应,导致四烷基二膦的合成。这些膦化合物对空气敏感但不会自燃,表明它们在专门化学环境中的潜在用途(Burt et al., 1979)。
聚合物的电化学合成
1,2-双(氯二甲基硅基)乙烷的电解导致聚(二硅烯基)乙烯的形成。使用铜电极和特定支持电解质制备的这些高分子量聚合物,在其聚合主链中不包含硅氧键。这项研究为硅基聚合物的电化学合成及其潜在应用提供了见解(Kunai et al., 1992)。
合成杂环硅氮化合物
1,2-双(氯二甲基硅基)乙烷在制备新型五元杂环硅氮化合物中起着关键作用。通过与氨和胺的反应,这种化合物产生不同产率的产物。这些结果有助于理解硅氮化学以及创造新型杂环化合物的潜力(Xie, 1981)。
缩合产物的形成
1,2-双(氯二甲基硅基)乙烷与DBN(1,5-二氮杂双环[4.3.0]壬-5-烯)和叔丁基锂反应形成缩合产物,然后与MgCl2反应产生具有三环结构的环状镁二胺。这项研究展示了该化合物的反应性和创造复杂分子结构的潜力(Ionkin & Marshall, 2003)。
Safety And Hazards
性质
IUPAC Name |
chloro-[2-[chloro(dimethyl)silyl]ethyl]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16Cl2Si2/c1-9(2,7)5-6-10(3,4)8/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQOKOYKFDUPPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CC[Si](C)(C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065520 | |
| Record name | Ethylenebis(chlorodimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(chlorodimethylsilyl)ethane | |
CAS RN |
13528-93-3 | |
| Record name | 1,1′-(1,2-Ethanediyl)bis[1-chloro-1,1-dimethylsilane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13528-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Bis(chlorodimethylsilyl)ethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013528933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, 1,1'-(1,2-ethanediyl)bis[1-chloro-1,1-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethylenebis(chlorodimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylenebis[chlorodimethylsilane] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.504 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-BIS(CHLORODIMETHYLSILYL)ETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4OCJ0E6J1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

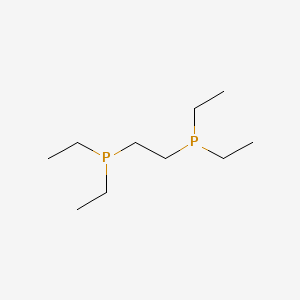
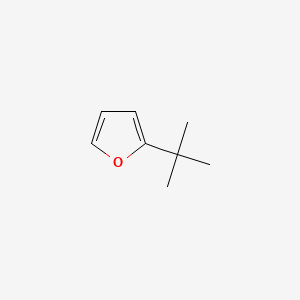
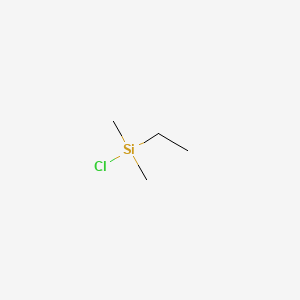
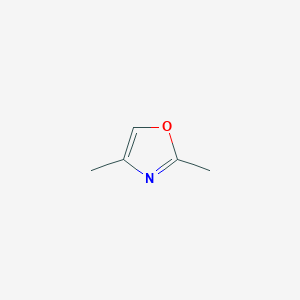
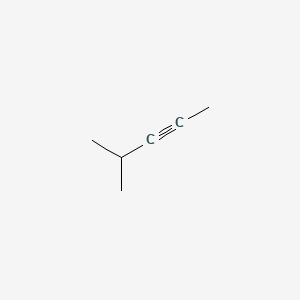
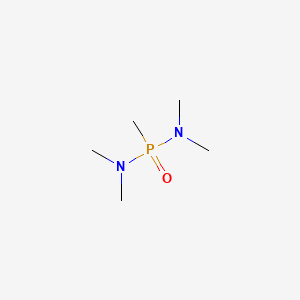
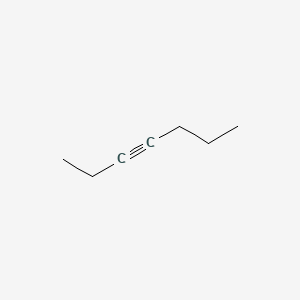
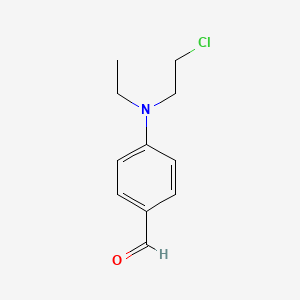
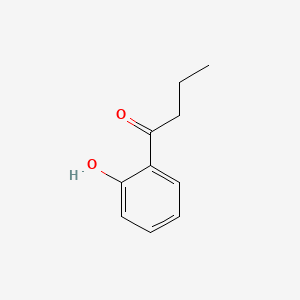
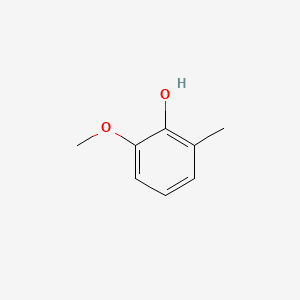
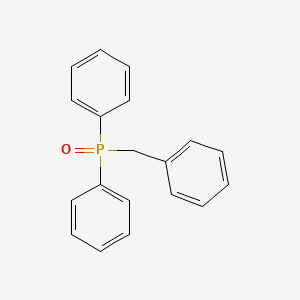
![Benzo[b]thiophene-3-acetonitrile](/img/structure/B1585061.png)
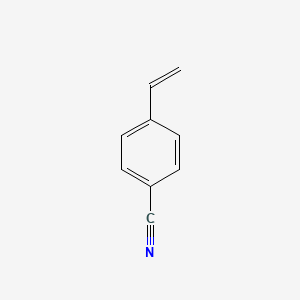
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]-N-(3-nitrophenyl)-](/img/structure/B1585064.png)